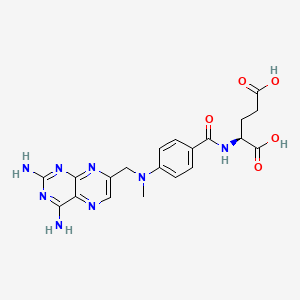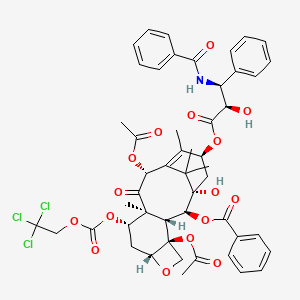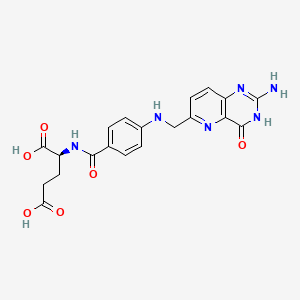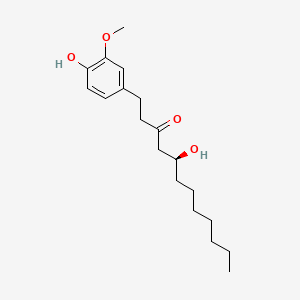
Enmetazobactam
概要
説明
エンメタゾバクタムは、ペニシラン酸スルホン系広域スペクトルβ-ラクタマーゼ阻害剤です。 これは、指定された感受性微生物によって引き起こされる、腎盂腎炎を含む複雑な尿路感染症の治療に、セフェピムとの併用で用いられます 。 エンメタゾバクタムは、特に広域スペクトルβ-ラクタマーゼ産生菌に対して効果的であり、これは重症感染症の治療における大きな課題となっています .
2. 製法
合成経路と反応条件: エンメタゾバクタムは、ペニシラン酸誘導体を含む一連の化学反応によって合成されます。 主要なステップには、ペニシラン酸スルホンコアの形成と、その後、トリアゾリウム部分を導入するための修飾が含まれます。 反応条件には、通常、有機溶媒、制御された温度、および特定の触媒の使用が含まれており、高収率と高純度が保証されます .
工業生産方法: エンメタゾバクタムの工業生産には、効率を最大化し、コストを最小限に抑えるために、最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、最終製品が規制基準を満たしていることを保証するための厳格な品質管理対策が含まれます。 生産は、複雑な化学反応を処理するために、高度な技術を備えた専用施設で行われます .
準備方法
Synthetic Routes and Reaction Conditions: Enmetazobactam is synthesized through a series of chemical reactions involving penicillanic acid derivatives. The key steps include the formation of the penicillanic acid sulfone core and subsequent modifications to introduce the triazolium moiety. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous quality control measures to ensure the final product meets regulatory standards. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions involved .
化学反応の分析
反応の種類: エンメタゾバクタムは、以下を含む様々な化学反応を起こします。
酸化: エンメタゾバクタムは、スルホキシドおよびスルホンを形成するために酸化され得ます。
還元: 還元反応は、エンメタゾバクタムを対応するスルフィドに変換することができます。
置換: 求核置換反応は、トリアゾリウム部分を修飾することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤が、穏やかな条件下で用いられます。
主要な生成物: これらの反応から生成される主要な生成物には、官能基が修飾されたエンメタゾバクタムの様々な誘導体が含まれており、これは生物活性をさらに分析することができます .
4. 科学研究への応用
エンメタゾバクタムは、幅広い科学研究用途があります。
化学: これは、β-ラクタマーゼ阻害のメカニズムを研究し、新しい阻害剤を開発するためのモデル化合物として使用されます。
生物学: エンメタゾバクタムは、細菌の耐性メカニズムを理解し、抗生物質耐性を克服するための戦略を開発するための研究に用いられています。
医学: これは、多剤耐性菌による感染症の治療における有効性と安全性を評価するための臨床試験で使用されます。
科学的研究の応用
Enmetazobactam has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of beta-lactamase inhibition and to develop new inhibitors.
Biology: this compound is employed in research to understand bacterial resistance mechanisms and to develop strategies to combat antibiotic resistance.
Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating infections caused by multi-drug-resistant bacteria.
作用機序
エンメタゾバクタムは、β-ラクタム系抗生物質を加水分解するために細菌が産生する広域スペクトルβ-ラクタマーゼを阻害することにより、その効果を発揮します。 この化合物は、β-ラクタマーゼと安定なアシル酵素複合体を形成し、酵素が抗生物質を分解するのを防ぎます。 この作用により、抗生物質は不活性化から保護され、抗菌効果を発揮することができます .
類似の化合物:
- クラブラン酸
- スルバクタム
- タゾバクタム
- アビバクタム
- バボルバクタム
- レレバクタム
比較: エンメタゾバクタムは、他の阻害剤に耐性のあるものを含め、幅広いβ-ラクタマーゼを阻害する能力においてユニークです。 タゾバクタムやスルバクタムとは異なり、エンメタゾバクタムは、実質的な骨格の断片化を受けないため、より安定し、効果的です 。 さらに、エンメタゾバクタムは、セフェピムと併用した場合、広域スペクトルβ-ラクタマーゼ産生エンテロバクターに優れた活性を示し、多剤耐性菌による感染症の治療に役立つ選択肢となっています .
類似化合物との比較
- Clavulanate
- Sulbactam
- Tazobactam
- Avibactam
- Vaborbactam
- Relebactam
Comparison: Enmetazobactam is unique in its ability to inhibit a broad range of beta-lactamases, including those that are resistant to other inhibitors. Unlike tazobactam and sulbactam, this compound does not undergo substantial scaffold fragmentation, making it more stable and effective . Additionally, this compound, when combined with cefepime, shows enhanced activity against extended-spectrum beta-lactamase-producing Enterobacterales, making it a valuable option for treating infections caused by multi-drug-resistant bacteria .
特性
IUPAC Name |
(2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZITXBUTWITPT-YWVKMMECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001404-83-6 | |
| Record name | AAI-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001404836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENMETAZOBACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80VUN7L00C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino}phenyl)formamido]pentanedioic acid](/img/structure/B1664196.png)









![2-{[4,8-Bis(azocan-1-yl)-6-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d][1,3]diazin-2-yl](2-hydroxyethyl)amino}ethan-1-ol](/img/structure/B1664215.png)

